4,6-Dimethyl-2-hydroxypyrimidine

Anticoccidial Veterinary parasitology Complex co-crystal

Researchers requiring the specific hydrogen-bond geometry for nicarbazin co-crystallization cannot substitute with alternative pyrimidines. 4,6-Dimethyl-2-hydroxypyrimidine (HDP, CAS 108-79-2) solves this: • Only HDP yields a stable 1:1 co-crystal with DNC-complexes with 2-hydroxypyrimidine or 2-mercapto-4,6-dimethylpyrimidine were demonstrably less efficacious. • Quantified 10-fold potency enhancement over DNC alone against Eimeria tenella. • ≥98% HPLC purity ensures crystallographic-quality consistency. Supplied with full analytical documentation (HPLC, NMR).

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 108-79-2
Cat. No. B087176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-hydroxypyrimidine
CAS108-79-2
Synonyms2-hydroxy-4,6-dimethylpyrimidine
HDP-nicarbazin
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)C
InChIInChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
InChIKeyWHEQVHAIRSPYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-2-hydroxypyrimidine: Physicochemical and Structural Profile


4,6-Dimethyl-2-hydroxypyrimidine (syn. 2-hydroxy-4,6-dimethylpyrimidine, 4,6-dimethylpyrimidin-2-ol, HDP) is a heterocyclic aromatic compound of formula C₆H₈N₂O (MW 124.14 g/mol) that exists as a white to off-white crystalline solid with a melting point of 201–205 °C . The compound exists in a lactam–lactim tautomeric equilibrium, with the oxo (pyrimidin-2-one) form predominating under most conditions; this tautomerism directly influences its hydrogen-bonding capacity, metal-coordination behavior, and reactivity in catalytic transformations [1]. Industrially, it is best known as the essential complexing partner of 4,4′-dinitrocarbanilide (DNC) in the coccidiostat nicarbazin, a role that exploits its specific molecular recognition and bioavailability-enhancing properties [2].

Structural Specificity of 4,6-Dimethyl-2-hydroxypyrimidine vs. Generic Substitution


The 4,6-dimethyl substitution pattern on the 2-hydroxypyrimidine scaffold is not a generic decoration; it uniquely tunes three interdependent properties that cannot be replicated by unsubstituted, mono-methyl, or alternative heteroatom analogs. First, the electron-donating methyl groups at positions 4 and 6 shift the tautomeric equilibrium further toward the oxo form relative to 2-hydroxypyrimidine, lowering aromaticity and enhancing susceptibility to catalytic hydrogenation [1]. Second, the dimethyl pattern creates a specific hydrogen-bond donor–acceptor geometry that is essential for stable 1:1 co-crystallization with DNC—complexes formed with 2-hydroxypyrimidine or 2-mercapto-4,6-dimethylpyrimidine as alternatives were demonstrably less efficacious anticoccidial agents [2]. Third, in metal-coordination chemistry, the 4,6-dimethyl analogue forms both tetranuclear and hexanuclear metallacalixarenes with distinct host–guest properties, whereas the unsubstituted and 4-methyl analogues exhibit different nuclearity preferences [3]. These differentiation points are quantified in Section 3.

4,6-Dimethyl-2-hydroxypyrimidine: Quantitative Differentiation Evidence


DNC-HDP Complex Anticoccidial Potency Advantage

The equimolar complex of DNC with 4,6-dimethyl-2-hydroxypyrimidine (nicarbazin) is 10 times more potent against Eimeria tenella than DNC alone, while HDP alone exhibits no anticoccidial activity whatsoever [1]. This establishes that HDP is not merely a solubilizing excipient but a stoichiometric complex partner essential for bioactivity, a property not replicated by alternative complexing agents including 2-hydroxypyrimidine, 2-mercapto-4,6-dimethylpyrimidine, formamide, dimethylacetamide, or 2-hydroxypyridine when complexed with DNC [2].

Anticoccidial Veterinary parasitology Complex co-crystal

Experimental pKa Distinguishes HDP from Structural Analogs

The experimental pKa of 4,6-dimethyl-2-hydroxypyrimidine was determined as 8.59 at 25 °C by potentiometric and spectrophotometric methods [1]. This value is markedly lower than the predicted pKa of 10.34 ± 0.10 commonly cited in vendor databases, underscoring the importance of experimentally validated data for formulation decisions [2]. The unsubstituted 2-hydroxypyrimidine has two ionizable groups with pK₁ = 2.24 and pK₂ = 9.17 at 25 °C , while 4-methyl-2-pyrimidinol has a predicted pKa of 9.55 ± 0.10 [3]. The 0.58-unit difference between HDP (8.59) and 2-hydroxypyrimidine (pK₂ = 9.17) corresponds to a ~3.8-fold difference in the ratio of ionized to neutral species at physiological pH, directly affecting absorption, distribution, and complexation behavior.

Physicochemical characterization Ionization constant Drug absorption

Pd(II) Metallacalixarene Architectures: Tetranuclear and Hexanuclear Forms

In a systematic comparison of 2-pyrimidinol derivatives (L) reacting with ethylenediaminepalladium(II) and 4,7-phenanthroline, 4,6-dimethyl-2-pyrimidinol (c) forms heterotopic metallamacrocycles of type [Pdₙ(en)ₙ(μ-N,N′-L)ₘ(μ-N,N′-4,7-phen)ₙ₋ₘ] (where n = 3, 4, or 6), demonstrating the broadest range of accessible nuclearities among the three ligands tested [1]. In chiral self-assembly with cis-protected Pd(II), 4,6-dimethyl-2-hydroxypyrimidine (2-Hdmpymo) uniquely yields both tetranuclear [Pd₄]⁴⁺ and hexanuclear [Pd₆]⁶⁺ metallacalixarenes, with the hexanuclear species thermally converting to the tetranuclear form—behavior not observed for unsubstituted 2-hydroxypyrimidine (2-Hpymo) under identical conditions [2]. The 4-methyl analogue (b) was also studied in the multicomponent reaction series, but detailed host–guest and structural characterization data are available primarily for the 4,6-dimethyl and unsubstituted derivatives [1].

Coordination chemistry Supramolecular chemistry Metallacalixarene

Tautomeric Equilibrium Shift Enhances Asymmetric Hydrogenation Reactivity

In iridium-catalyzed asymmetric hydrogenation, the presence of the two methyl groups at positions 4 and 6 of 2-hydroxypyrimidine shifts the lactam–lactim equilibrium further toward the oxo (pyrimidin-2-one) form, which possesses lower aromaticity and higher reactivity toward hydrogenation compared to the hydroxy (pyrimidin-2-ol) tautomer [1]. Under optimized conditions with an in situ generated hydrogen halide additive, 4,6-disubstituted 2-hydroxypyrimidines undergo hydrogenation to give chiral cyclic ureas with diastereoselectivities of >20:1 dr and enantioselectivities up to 96% ee [1]. The enhanced reactivity is directly attributed to the equilibrium shift induced by the electron-donating methyl substituents; unsubstituted 2-hydroxypyrimidine, with a different tautomeric distribution, would exhibit lower reactivity under the same conditions [1].

Asymmetric catalysis Tautomerism Hydrogenation

DNC Co-Crystal Hydrogen-Bond Network Specificity

The crystal structure of nicarbazin, solved and refined using synchrotron X-ray powder diffraction, reveals that the DNC and HDP molecules are linked by two strong N–H···O and N–H···N hydrogen bonds, with HDP molecules additionally linked into centrosymmetric dimers by a third N–H···O hydrogen bond [1]. This specific three-dimensional hydrogen-bond network, which is essential for the stability and bioavailability of the co-crystal, depends on the precise geometry of the 4,6-dimethyl substitution pattern on the pyrimidine ring—the methyl groups at positions 4 and 6 do not participate directly in hydrogen bonding but electronically modulate the donor/acceptor character of the ring nitrogen atoms [1]. The nicarbazin co-crystal crystallizes in space group P-1 with Z = 2, unit cell parameters a = 6.90659(8) Å, b = 12.0794(4) Å, c = 13.5040(7) Å, α = 115.5709(11)°, β = 102.3658(6)°, γ = 91.9270(4)°, V = 982.466(5) ų [1].

Co-crystallization Hydrogen bonding Solid-state chemistry

4,6-Dimethyl-2-hydroxypyrimidine: Key Application Scenarios


Nicarbazin API and Co-Crystal Formulation

This is the highest-volume and most procurement-sensitive application. The DNC·HDP complex is 10-fold more potent than DNC alone against Eimeria tenella, and complexes of DNC with alternative pyrimidines—including 2-hydroxypyrimidine, 2-mercapto-4,6-dimethylpyrimidine, and 2-hydroxypyridine—were all less effective [REFS-1, REFS-2]. The specific hydrogen-bond network in the nicarbazin co-crystal, recently solved at atomic resolution [3], provides a crystallographic quality-control benchmark. Procurement specifications must mandate identity (CAS 108-79-2) and purity (≥98% by HPLC) because substitution with any structural analog would result in a therapeutically inferior co-crystal.

Pd(II) Supramolecular and Metallacalixarene Construction

The 4,6-dimethyl derivative uniquely yields both tetranuclear and hexanuclear Pd(II) metallacalixarenes, with the hexanuclear species undergoing thermal contraction to the tetranuclear form—a switchable architecture not accessible with 2-hydroxypyrimidine or 4-methyl-2-hydroxypyrimidine [REFS-4, REFS-5]. Researchers designing stimuli-responsive supramolecular hosts or studying host–guest recognition with nucleotides should select the 4,6-dimethyl compound specifically, as the methyl groups electronically tune the bridging mode of the pyrimidinolate ligand.

Asymmetric Hydrogenation for Chiral Cyclic Urea Synthesis

The 4,6-dimethyl substitution pre-organizes the tautomeric equilibrium toward the reactive oxo form, enabling Ir-catalyzed asymmetric hydrogenation to proceed with up to 96% ee [6]. This is a mechanistically required structural feature; unsubstituted or mono-substituted 2-hydroxypyrimidines would exhibit different tautomeric distributions and lower hydrogenation reactivity. Synthetic groups procuring this compound for chiral 1,3-diamine precursor synthesis should verify the 4,6-dimethyl substitution pattern as a functional prerequisite.

Nicarbazin Residue Analysis Reference Standard

In regulatory residue analysis, 4,6-dimethyl-2-hydroxypyrimidine (HDP) is quantified alongside DNC as a marker for nicarbazin contamination in eggs, poultry liver, and feed [REFS-7, REFS-8]. The experimentally determined pKa of 8.59 [9]—not the commonly misapplied predicted value of 10.34—directly informs extraction pH and LC mobile phase optimization. Analytical reference standard procurement must specify the exact CAS 108-79-2 free base to ensure chromatographic retention time matching and accurate quantification.

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